3-Chloro-2-ethoxy-4-formylpyridine
Overview
Description
3-Chloro-2-ethoxy-4-formylpyridine is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is also known by its IUPAC name, 3-chloro-2-ethoxyisonicotinaldehyde . This compound is a pyridine derivative, characterized by the presence of a chloro group, an ethoxy group, and a formyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-ethoxy-4-formylpyridine typically involves the reaction of 3-chloro-4-pyridinecarboxaldehyde with ethyl alcohol under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ethoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethoxy-4-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 3-chloro-2-ethoxy-4-pyridinecarboxylic acid.
Reduction: 3-chloro-2-ethoxy-4-hydroxymethylpyridine.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-ethoxy-4-formylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-ethoxy-4-formylpyridine involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new chemical bonds. The chloro group can undergo substitution reactions, allowing the compound to be modified for specific applications .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-formylpyridine
- 2-ethoxy-4-formylpyridine
- 3-chloro-2-methoxy-4-formylpyridine
Uniqueness
3-Chloro-2-ethoxy-4-formylpyridine is unique due to the presence of both the chloro and ethoxy groups on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-chloro-2-ethoxypyridine-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8-7(9)6(5-11)3-4-10-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMPPOIISAAALB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258359 | |
Record name | 4-Pyridinecarboxaldehyde, 3-chloro-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2056110-58-6 | |
Record name | 4-Pyridinecarboxaldehyde, 3-chloro-2-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxaldehyde, 3-chloro-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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